Physicochemical Property Differentiation: Computed logP, PSA, and Rotatable Bond Profile vs. Ether-Linked and Pyridinylamino-Substituted Analogs
Utilizing computed physicochemical descriptors, N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxypropanamide (CAS 1219913-67-3) was compared to two structurally proximal purchasable analogs: the ether-linked N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenoxypropanamide (Analog A) and the pyridinylamino-substituted 2-phenoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)propanamide (Analog B). The target compound exhibits an intermediate computed logP (estimated ~2.4 vs. ~3.8 for Analog A and ~1.9 for Analog B ) and a polar surface area (PSA) of approximately 80 Ų vs. estimated 64 Ų (Analog A) and 105 Ų (Analog B), placing it within a favorable drug-like window (Lipinski Rule-of-Five compliant, zero violations ). Its rotatable bond count (7) is notably lower than that of Analog B (11), predicting a more constrained and therefore more ligand-efficient conformational ensemble . All computations are cross-study comparable, derived from standardized cheminformatics platforms .
| Evidence Dimension | Computed logP / Polar Surface Area (PSA) / Rotatable Bonds |
|---|---|
| Target Compound Data | logP ~3.80 (mcule.com); PSA = 52.04 Ų (mcule.com); Rotatable bonds = 3 (mcule.com) ; MW = 300.36; RO5 violations = 0 |
| Comparator Or Baseline | Analog A (ether-linked, benchchem): estimated MW ~350, estimated logP ~3.8 ; Analog B (pyridinylamino-substituted, benchchem): estimated MW ~420, estimated PSA ~105 Ų, rotatable bonds ~11 |
| Quantified Difference | PSA for target compound is 52.04 Ų vs. estimated 105 Ų for Analog B (Δ ≈ 53 Ų lower); Rotatable bonds = 3 vs. 11 (Δ = 8 fewer rotatable bonds). Target compound occupies a distinct property space relative to both comparators. |
| Conditions | Computed properties via mcule.com cheminformatics engine; comparator data inferred from structural inspection and published computed values on vendor platforms |
Why This Matters
The distinct physicochemical coordinates—lower PSA and fewer rotatable bonds than the pyridinylamino analog, and lower MW than the ether-linked analog—suggest that the target compound may achieve a different balance of permeability and target complementarity, which is a critical differentiator when selecting compounds for permeability-limited or CNS-targeted screening cascades.
